The synthesis of 5-[2-(4-Fluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile can be achieved through several methods, typically involving multi-step reactions that include key intermediates.
The detailed parameters such as temperature ranges (often between 50-150°C), reaction times (from several hours to days), and specific concentrations are crucial for optimizing yield and purity.
The molecular structure of 5-[2-(4-Fluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile can be described as follows:
C1=NC(=S)C(=C1C=C(NC2=CC=C(C=C2)F)SC)C#N
5-[2-(4-Fluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile can participate in several chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 5-[2-(4-Fluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile involves its interaction with biological targets:
Experimental data from biological assays would provide further insights into its efficacy and specificity.
The physical and chemical properties of 5-[2-(4-Fluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile include:
These properties are crucial for determining the compound's suitability in pharmaceutical formulations.
5-[2-(4-Fluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile shows promise in various scientific applications:
Research continues into optimizing its efficacy and expanding its applications across different fields.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0